molecular formula C22H30O6 B608631 (9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate CAS No. 77949-42-9

(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate

Cat. No. B608631
CAS RN: 77949-42-9
M. Wt: 390.47
InChI Key: VLCMAXYGZMNIMT-FXWPFGNKSA-N
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Description

The compound “(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate” is a natural product found in Isodon macrophyllus . It has a molecular formula of C22H30O7 . The compound is also known by other names such as Lasiokaurin .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. It has a molecular weight of 406.5 g/mol . The InChI string representation of the molecule is InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3 . This provides a complete description of the molecule including its stereochemistry.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.5 g/mol . It has a computed XLogP3-AA value of 1.8, which gives an indication of its hydrophobicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 93.1 Ų , which can give an indication of its ability to cross biological membranes.

Scientific Research Applications

Cytotoxic and Antibacterial Activity

Kamebacetal A, a natural diterpenoid with the same core structure, exhibits cytotoxic and antibacterial properties. Its molecule consists of various ring conformations, contributing to its biological activity (Shi, Sun, & Pan, 2004).

Synthesis of Triazole Derivatives

Activated acetylenic fatty acid esters, similar in structure, have been used to synthesize 1,2,3-triazole derivatives. These compounds are characterized using infrared, nuclear magnetic resonance spectroscopy, and mass spectrometric analyses (Jie, Pasha, & Alam, 1998).

Dehydration and Transformation Studies

Research into dehydration of dimeric 6-hydroxycyclohexa-2,4-dienones, including molecules structurally related to the compound , provides insights into chemical transformations. These transformations are modeled for reactions like the maytenone to anhydromaytenone conversion (Falshaw & Franklinos, 1984).

Synthesis of Novel Compounds

The synthesis of (±)-Dihydrofomannosin Acetate, a compound sharing structural similarity, demonstrates the potential for creating novel compounds through methods like photocycloaddition (KosugiHiroshi & UdaHisashi, 1980).

Anticancer Activity

Compounds structurally related to the queried chemical have shown moderate anticancer activity against lung, breast, and central nervous system cancers (Rozek et al., 2001).

properties

IUPAC Name

(9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-11-13-8-14(28-12(2)23)15-20-7-5-6-19(3,4)16(20)18(25)22(26,27-10-20)21(15,9-13)17(11)24/h13-16,18,25-26H,1,5-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCMAXYGZMNIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC3(C1C45CCCC(C4C(C3(OC5)O)O)(C)C)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14395566

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate
Reactant of Route 2
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate
Reactant of Route 3
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate
Reactant of Route 4
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate
Reactant of Route 5
Reactant of Route 5
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate
Reactant of Route 6
Reactant of Route 6
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate

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